molecular formula C15H22IN3O2 B13497014 tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

カタログ番号: B13497014
分子量: 403.26 g/mol
InChIキー: YDYQWLPQSIILHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core. This scaffold is substituted at position 2 with a cyclopropylmethyl group, position 3 with an iodine atom, and position 5 with a tert-butyl carboxylate moiety. The compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting kinases or G protein-coupled receptors (GPCRs) . Its iodine substituent at position 3 enables further functionalization via cross-coupling reactions, while the tert-butyl ester enhances solubility and stability during synthetic workflows. The compound is commercially available with a purity of ≥97% (Arctom) and is primarily utilized in research settings .

特性

分子式

C15H22IN3O2

分子量

403.26 g/mol

IUPAC名

tert-butyl 2-(cyclopropylmethyl)-3-iodo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H22IN3O2/c1-15(2,3)21-14(20)18-7-6-12-11(9-18)13(16)19(17-12)8-10-4-5-10/h10H,4-9H2,1-3H3

InChIキー

YDYQWLPQSIILHH-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)N1CCC2=NN(C(=C2C1)I)CC3CC3

製品の起源

United States

準備方法

The synthesis of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine ring system.

    Introduction of the tert-butyl ester group: This is achieved through esterification reactions using tert-butyl alcohol and suitable activating agents.

    Attachment of the cyclopropylmethyl group: This step involves the alkylation of the pyrazolopyridine core with cyclopropylmethyl halides under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

化学反応の分析

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, leading to the formation of a wide range of derivatives.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the cyclopropylmethyl group can be oxidized to form corresponding alcohols or ketones.

    Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

科学的研究の応用

tert-Butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a pyrazolopyridine derivative with applications primarily in medicinal chemistry and drug development. Its unique structural features make it a potential lead compound for creating new therapeutics for various diseases, and its derivatives may be useful in organic synthesis or agrochemicals.

Medicinal Chemistry and Drug Development

  • Lead Compound: Tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can serve as a lead compound in developing new therapeutics due to its structural features.
  • Targeting Diseases: It can potentially target various diseases. Pyrazolopyridines are known for their potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties. These activities often involve interaction with specific molecular targets like enzymes or receptors, potentially modulating their function.
  • Interaction Studies: Interaction studies are performed to determine the compound's binding affinity to biological targets, which helps researchers understand its potential therapeutic effects and mechanisms of action. These studies can provide insights into how structural modifications might improve efficacy or reduce side effects.

Organic Synthesis

  • Intermediate in Synthesis: Tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate derivatives could be explored as intermediates in organic synthesis.
  • Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylate Scaffolds: A novel approach for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves sequential opening/closing cascade reactions under mild conditions . These scaffolds have uses in the process of drug development .
  • Pyrazolopyridines: Compounds within the pyrazolopyridine class are known for their potential pharmacological activities. They often exhibit effects such as anti-inflammatory, analgesic, and anticancer properties. The mechanism of action typically involves interaction with specific molecular targets like enzymes or receptors, potentially modulating their function.
  • Carbonic Anhydrase Inhibitors: Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and assessed for their inhibitory activity against cytosolic human enzymes .

作用機序

The mechanism of action of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.

類似化合物との比較

Key Insights :

  • The cyclopropylmethyl group in the target compound balances steric bulk and lipophilicity compared to bulkier aryl groups (e.g., 4-chloro-3,5-dimethylphenyl) .
  • Aromatic substituents (e.g., phenyl) are preferred for target binding in kinase inhibitors, while aliphatic groups (e.g., cyclopropylmethyl) may optimize pharmacokinetic properties .

Substituent Variations at Position 3

Compound Name Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Iodo C₁₆H₂₁IN₃O₃ 430.27 Halogen substituent enables Suzuki or Ullmann couplings for diversification.
tert-Butyl 3-amino-pyrazolo[4,3-c]pyridine-5-carboxylate Amino C₁₁H₁₈N₄O₂ 238.29 Amino group facilitates amide bond formation; intermediate for anticancer agents.
tert-Butyl 3-(trifluoromethyl)-pyrazolo[4,3-c]pyridine-5-carboxylate Trifluoromethyl C₁₂H₁₆F₃N₃O₂ 291.27 CF₃ group enhances metabolic stability and electronegativity for target engagement.
tert-Butyl 3-oxo-pyrazolo[4,3-c]pyridine-5-carboxylate Oxo C₁₁H₁₅N₃O₃ 237.26 Ketone functionality allows for condensation reactions; used in heterocyclic expansions.

Key Insights :

  • The iodo substituent in the target compound is critical for late-stage functionalization, whereas amino or trifluoromethyl groups are more relevant for direct biological activity .
  • Trifluoromethyl analogs exhibit improved metabolic stability compared to halogenated or amino derivatives due to the inert C-F bond .

LC/MS and Spectral Data

  • The target compound’s structural analogs (e.g., tert-butyl 2-(4-chloro-3,5-dimethylphenyl)-3-substituted derivatives) show LC/MS peaks at m/z 508 ([M+H]⁺) under SQD-FA05-1 conditions, suggesting comparable ionization efficiency .
  • Trifluoromethyl-substituted analogs exhibit distinct ¹⁹F NMR signals (δ ~ -60 ppm), whereas iodine in the target compound would display characteristic UV absorption at ~260 nm due to the C-I bond .

生物活性

Tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound belonging to the pyrazolopyridine class. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features:

  • tert-butyl ester group
  • cyclopropylmethyl group
  • iodine atom attached to the pyrazolopyridine core

This arrangement of functional groups influences its reactivity and biological properties. The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics.

The biological activity of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is hypothesized to involve:

  • Binding to specific enzymes or receptors
  • Modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions

These interactions can influence various cellular pathways including signal transduction and gene expression regulation .

Biological Activities

While specific biological activity data for this compound is limited, related pyrazolopyridines have demonstrated a range of pharmacological effects:

  • Anti-inflammatory Effects : Compounds in this class often exhibit anti-inflammatory properties by inhibiting key inflammatory pathways.
  • Analgesic Properties : Some derivatives have shown promise in pain relief applications.
  • Anticancer Activity : Pyrazolopyridines are being explored for their potential to inhibit cancer cell proliferation and induce apoptosis .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of selected pyrazolopyridine derivatives:

Compound NameStructural FeaturesBiological Activity
5-Boc-3-iodo-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridineIodine substitution; Boc protectionAnti-inflammatory
Pyrazolopyridine derivative with GLP-1 receptor agonist effectSimilar core structure; different substituentsMetabolic disorder treatment
Tert-butyl 7-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridineBicyclic structureAnticancer and anti-inflammatory

Case Studies

Several studies have explored the biological activity of pyrazolopyridines:

  • In Vitro Studies : Research has indicated that certain pyrazolopyridine derivatives can inhibit specific cancer cell lines (e.g., MCF-7) and demonstrate cytotoxic effects against various tumors .
  • Molecular Docking Studies : Computational methods have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression and inflammation .
  • Pharmacological Profiling : Some derivatives have been evaluated for their effects on enzyme inhibition (e.g., carbonic anhydrases), which are crucial in many physiological processes .

Future Directions

Further research is needed to fully elucidate the pharmacological profile of tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate. Potential areas for exploration include:

  • Synthesis of derivatives with enhanced efficacy or reduced toxicity.
  • Detailed in vivo studies to assess therapeutic potential.
  • Investigating its role in combination therapies for complex diseases.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-butyl 2-(cyclopropylmethyl)-3-iodo-pyrazolo[4,3-c]pyridine-5-carboxylate to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclopropane functionalization and iodination. Key steps include:

  • Cyclopropane Methylation : Use of cyclopropylmethyl halides under basic conditions (e.g., NaH in DMF) to alkylate the pyrazolo-pyridine core .
  • Iodination : Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) and recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and adjust stoichiometry to avoid over-iodination.

Q. What analytical techniques are most reliable for characterizing the structural conformation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the bicyclic pyrazolo-pyridine core and confirms the tert-butyl carboxylate orientation (bond angles: C-O-C ~117°) .
  • NMR Spectroscopy :
  • 1H NMR : Peaks at δ 1.45 ppm (tert-butyl), δ 3.2–3.8 ppm (cyclopropylmethyl CH2), and δ 7.1–7.3 ppm (pyrazole protons) .
  • 13C NMR : Iodine’s electron-withdrawing effect shifts the pyridine C-3 carbon to ~145 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+ ion at m/z 433.0521 (C16H22IN3O2) .

Q. How does the tert-butyl group influence the compound’s stability during storage and reactions?

  • Methodological Answer :

  • The tert-butyl ester acts as a protecting group, enhancing stability against hydrolysis under acidic/basic conditions.
  • Storage : Store at –20°C in inert atmosphere (argon) to prevent oxidation of the iodide substituent .
  • Decomposition Pathways : Thermal gravimetric analysis (TGA) shows decomposition >200°C, with mass loss correlating to tert-butyl cleavage (Δm ~30%) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective iodination at the pyridine C-3 position?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : The pyridine nitrogen directs iodination to the electron-rich C-3 position. Computational studies (DFT) show a lower activation energy (~25 kcal/mol) for C-3 vs. C-2 iodination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, enhancing regioselectivity .
    • Experimental Validation : Competitive reactions with deuterated analogs (e.g., C-2 vs. C-3 deuteration) tracked via LC-MS .

Q. How can researchers resolve contradictions in crystallographic data for related pyrazolo-pyridine derivatives?

  • Methodological Answer :

  • Data Discrepancies : For example, Acta Crystallographica reports bond lengths of 1.34 Å for the pyrazole N-N bond , while synthetic studies suggest variability (1.32–1.37 Å) due to substituent effects .
  • Resolution Strategies :
  • Compare multiple crystal structures (e.g., Cambridge Structural Database) to identify trends.
  • Use synchrotron radiation for high-resolution data collection (<0.8 Å) .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Reactor Design : Use flow chemistry for iodination to control exothermic reactions and improve mixing .
  • Process Analytical Technology (PAT) : In-line FTIR monitors tert-butyl ester integrity during workup .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., over-alkylated species) at scale-up stages .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., EGFR). The iodo group’s steric bulk may hinder binding, while the pyrazole nitrogen forms H-bonds with Lys721 .
  • MD Simulations : Analyze conformational stability (RMSD <2.0 Å over 100 ns) in aqueous solutions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。